4'-Deoxyphlorizin

Phlorizin Hydrolase Enzyme Kinetics Glucose Transport

4'-Deoxyphlorizin is a specialized dihydrochalcone glucoside for advanced research. Unlike standard SGLT2 inhibitors, it provides potent inhibition of phlorizin hydrolase (Ki=0.33 nM) and acts as a unique energy transfer inhibitor in chloroplast assays. This compound enables PI3K-independent glucose transport studies without confounding kinase modulation. Ideal for precise metabolic and photosynthetic research protocols.

Molecular Formula C₂₁H₂₄O₉
Molecular Weight 420.41
CAS No. 4319-68-0
Cat. No. B1141981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Deoxyphlorizin
CAS4319-68-0
Synonyms1-[2-(β-D-Glucopyranosyloxy)-6-hydroxyphenyl]-3-(4-hydroxyphenyl)-1-propanone; 
Molecular FormulaC₂₁H₂₄O₉
Molecular Weight420.41
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O
InChIInChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Deoxyphlorizin (CAS 4319-68-0): A Differentiated Glucose Transport System Inhibitor for Specialized Research


4′-Deoxyphlorizin (CAS 4319-68-0) is a naturally occurring dihydrochalcone glucoside derivative and a well-established inhibitor of the glucose transport system . While it is structurally related to phlorizin, this compound has been independently characterized for its potent inhibition of phlorizin hydrolase (Km = 0.59 nM, Ki = 0.33 nM) and its capacity to act as an energy transfer inhibitor in chloroplast systems, where it quantitatively modulates the P/e2 phosphorylation ratio [1].

Why 4′-Deoxyphlorizin Cannot Be Substituted by Generic Phlorizin or SGLT2 Inhibitors in Critical Assays


Substituting 4′-Deoxyphlorizin with its parent compound, phlorizin, or other in-class SGLT2 inhibitors (e.g., dapagliflozin) is not functionally equivalent and introduces significant experimental variability. While 4′-Deoxyphlorizin is a potent inhibitor of the glucose transport system , its distinct inhibitory profile on phlorizin hydrolase (Km=0.59 nM, Ki=0.33 nM) is a key differentiator not shared by other SGLT2-targeting agents. Furthermore, its unique application as an energy transfer inhibitor in chloroplasts, which alters the P/e2 phosphorylation ratio [1], is an orthogonal functional property not observed with standard SGLT2 inhibitors.

4′-Deoxyphlorizin: Quantitative Evidence for Scientific Selection


Potent Inhibition of Phlorizin Hydrolase: A 0.59 nM Km Differentiates from In-Class SGLT2 Inhibitors

4′-Deoxyphlorizin demonstrates potent inhibitory activity against phlorizin hydrolase, with a Km of 0.59 nM and a Ki of 0.33 nM . This activity is a key differentiator from other SGLT2 inhibitors (e.g., dapagliflozin, canagliflozin) which are not known to inhibit this specific enzyme. While phlorizin is a substrate for this enzyme, 4′-Deoxyphlorizin acts as an inhibitor.

Phlorizin Hydrolase Enzyme Kinetics Glucose Transport

Energy Transfer Inhibition in Chloroplasts: Modulation of the P/e2 Phosphorylation Ratio

4′-Deoxyphlorizin acts as an energy transfer inhibitor in spinach chloroplasts. It quantitatively reduces the phosphorylation efficiency (P/e2 ratio) as its concentration increases, a phenomenon distinct from uncouplers or electron transport inhibitors [1]. This effect allows for the calculation of basal electron flow rates under phosphorylating conditions, a critical parameter in photosynthesis research.

Photosynthesis Chloroplast Bioenergetics Electron Transport

Lack of PI3K Inhibition: A Selectivity Advantage Over Multi-Targeted Kinase Inhibitors

In contrast to some multi-targeted glucose transport modulators, 4′-Deoxyphlorizin exhibits no significant inhibition of the p110α/p85α PI3K enzyme at concentrations up to 100 μM . This selectivity profile is a critical differentiator for experiments focused on glucose transport without confounding effects on the PI3K/Akt signaling pathway.

Kinase Selectivity PI3K Pathway Off-Target Effects

4′-Deoxyphlorizin: Optimal Use Cases Driven by Verified Differentiation


Functional Studies of Phlorizin Hydrolase in Glycosphingolipid Metabolism

Use 4′-Deoxyphlorizin as a specific, high-potency inhibitor (Km 0.59 nM, Ki 0.33 nM) to dissect the role of phlorizin hydrolase in glycosphingolipid metabolism . Its inhibitory action, distinct from phlorizin (a substrate), makes it an essential tool for studying this enzyme's function in intestinal mucosa and other tissues, where standard SGLT2 inhibitors are inactive against this target.

Quantifying Coupling Efficiency in Chloroplast Bioenergetics

Employ 4′-Deoxyphlorizin as a quantitative energy transfer inhibitor in chloroplast assays to determine the relationship between proton motive force, electron flow, and ATP synthesis [1]. This application is unique to this compound and allows researchers to calculate basal electron flow rates under phosphorylating conditions, a capability not offered by other glucose transport inhibitors.

Glucose Transport Studies Requiring PI3K Pathway Independence

Select 4′-Deoxyphlorizin for investigations of glucose transport mechanisms where it is critical to avoid confounding effects on the PI3K/Akt signaling axis . Its demonstrated lack of PI3K inhibition (>100 μM) ensures that any observed changes in glucose uptake or metabolism are directly attributable to transport inhibition, not secondary kinase modulation.

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